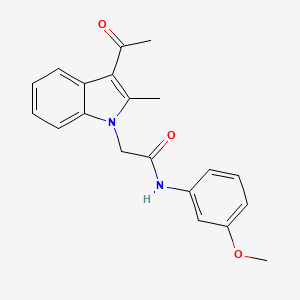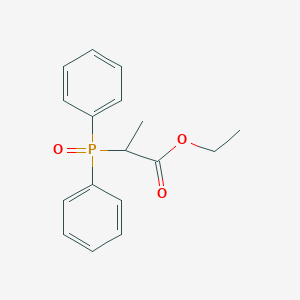
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, also known as AMIA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have potential applications in various scientific research fields, including cancer research, neuropharmacology, and immunology. In cancer research, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neuropharmacology, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have neuroprotective effects and improve cognitive function. In immunology, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been shown to modulate the immune response and reduce inflammation.
Wirkmechanismus
The mechanism of action of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of the Akt/mTOR pathway, which is involved in cell proliferation and survival. Another proposed mechanism is through the activation of the Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of the immune response, and reduction of inflammation. In addition, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been shown to have antioxidant and neuroprotective effects, as well as improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Another advantage is its potential to be used in combination with other chemotherapeutic agents to enhance their efficacy. However, one limitation is the lack of studies on the pharmacokinetics and toxicity of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, which limits its potential for clinical use.
Zukünftige Richtungen
There are several future directions for research on 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide. One direction is to further investigate its mechanism of action and identify potential targets for cancer therapy. Another direction is to explore its potential for use in combination with other chemotherapeutic agents. Additionally, more studies are needed to determine the pharmacokinetics and toxicity of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide to assess its potential for clinical use.
In conclusion, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is a promising chemical compound with potential applications in various scientific research fields. Its ability to selectively target cancer cells and modulate the immune response makes it a valuable tool for cancer research and immunology. Further research is needed to fully understand its mechanism of action and assess its potential for clinical use.
Synthesemethoden
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-acetyl-3-methylindole with 3-methoxybenzoyl chloride, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis. The resulting product is then purified through column chromatography to obtain pure 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide.
Eigenschaften
IUPAC Name |
2-(3-acetyl-2-methylindol-1-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-20(14(2)23)17-9-4-5-10-18(17)22(13)12-19(24)21-15-7-6-8-16(11-15)25-3/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXNZPCDWUUJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3=CC(=CC=C3)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(2-methoxy-4-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4926307.png)
![3-cyclohexyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926318.png)
![2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B4926321.png)
![ethyl 4-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B4926325.png)


![1-(4-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B4926352.png)

![5-{3-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926359.png)
![N,N'-1,6-hexanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926362.png)
![2-chloro-N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4926365.png)
![8,10-dibromo-4-(4-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4926371.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B4926397.png)
![3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4926399.png)